molecular formula C21H24ClFN2O B14852096 2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride

2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B14852096
M. Wt: 374.9 g/mol
InChI Key: JXIGRTLODDGGQH-UHFFFAOYSA-N
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Description

2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[45]decan-1-one hydrochloride is a synthetic compound that belongs to the class of diazaspiro compounds These compounds are characterized by their unique spirocyclic structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.

    Introduction of the benzyl and fluorophenyl groups: These groups are introduced through various coupling reactions, such as Suzuki or Heck coupling.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, typically through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of RIPK1 kinase activity. By blocking the activation of the necroptosis pathway, it can prevent cell death in various inflammatory diseases . The molecular targets include the kinase domain of RIPK1, and the pathways involved are those related to necroptosis and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its benzyl and fluorophenyl groups contribute to its potency and selectivity as a kinase inhibitor, making it a valuable lead compound for further drug development.

Properties

Molecular Formula

C21H24ClFN2O

Molecular Weight

374.9 g/mol

IUPAC Name

2-benzyl-4-(4-fluorophenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C21H23FN2O.ClH/c22-18-9-7-17(8-10-18)19-14-24(13-16-5-2-1-3-6-16)20(25)21(19)11-4-12-23-15-21;/h1-3,5-10,19,23H,4,11-15H2;1H

InChI Key

JXIGRTLODDGGQH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)C(CN(C2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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